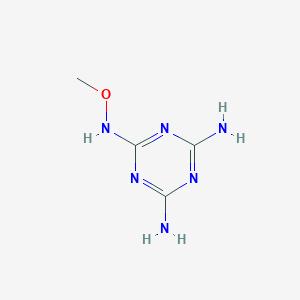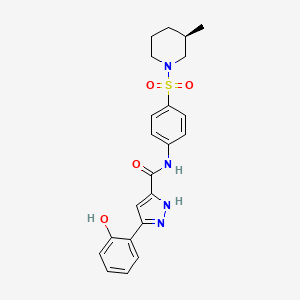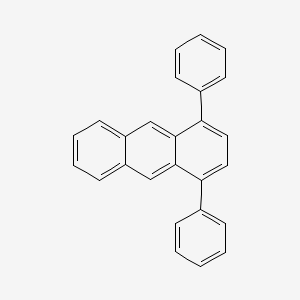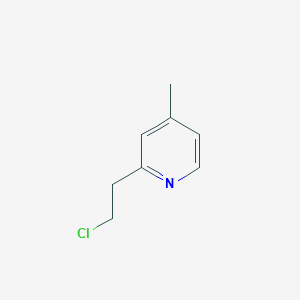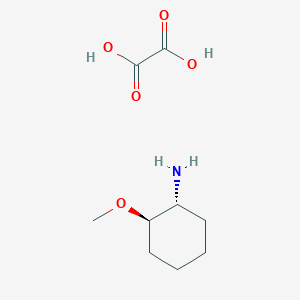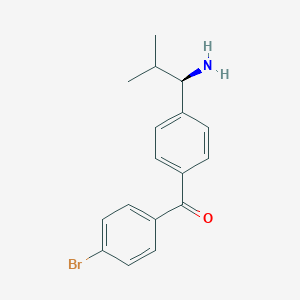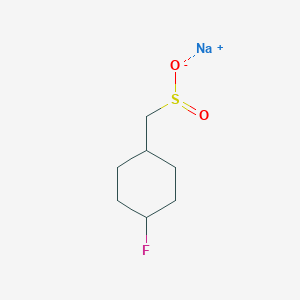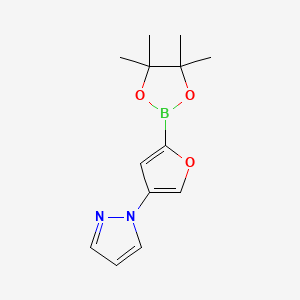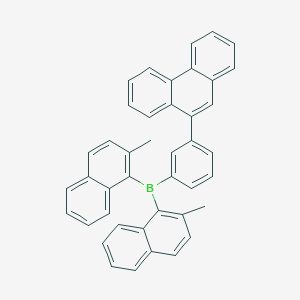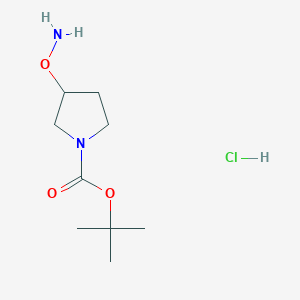
2-Phenyl-4-propylpyrimidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Phenyl-4-propylpyrimidine is a heterocyclic aromatic compound that belongs to the pyrimidine family Pyrimidines are characterized by a six-membered ring structure containing two nitrogen atoms at positions 1 and 3
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Phenyl-4-propylpyrimidine typically involves the condensation of appropriate aldehydes, ketones, or nitriles with amidines under specific conditions. One common method includes the use of a ZnCl₂-catalyzed three-component coupling reaction involving functionalized enamines, triethyl orthoformate, and ammonium acetate . Another method involves the use of NH₄I to promote a three-component tandem reaction of ketones, NH₄OAc, and N,N-dimethylformamide dimethyl acetal .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general principles of large-scale organic synthesis, such as optimizing reaction conditions for yield and purity, would apply. This might involve the use of continuous flow reactors and automated synthesis platforms to ensure consistent production.
化学反应分析
Types of Reactions: 2-Phenyl-4-propylpyrimidine can undergo various chemical reactions, including:
Reduction: This involves the addition of hydrogen atoms, commonly using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by catalysts or specific reagents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Catalysts like palladium or copper, reagents like halides or organometallic compounds.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce fully saturated compounds.
科学研究应用
2-Phenyl-4-propylpyrimidine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic reactions.
Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.
作用机制
The mechanism of action of 2-Phenyl-4-propylpyrimidine, particularly in biological systems, involves its interaction with specific molecular targets. For instance, as an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby enhancing cholinergic neurotransmission . This mechanism is particularly relevant in the context of treating neurological disorders such as Alzheimer’s disease.
相似化合物的比较
2-Phenyl-4-propylpyrimidine: Unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
2-Phenyl-4-ethylpyrimidine: Similar structure but with an ethyl group instead of a propyl group, leading to different reactivity and biological activity.
4-Phenyl-2-aminopyrimidine:
Uniqueness: this compound stands out due to its specific propyl substitution, which can influence its lipophilicity, reactivity, and interaction with biological targets. This makes it a valuable compound for exploring new chemical reactions and potential therapeutic applications.
属性
分子式 |
C13H14N2 |
|---|---|
分子量 |
198.26 g/mol |
IUPAC 名称 |
2-phenyl-4-propylpyrimidine |
InChI |
InChI=1S/C13H14N2/c1-2-6-12-9-10-14-13(15-12)11-7-4-3-5-8-11/h3-5,7-10H,2,6H2,1H3 |
InChI 键 |
RBRQRYAUJLXFLD-UHFFFAOYSA-N |
规范 SMILES |
CCCC1=NC(=NC=C1)C2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


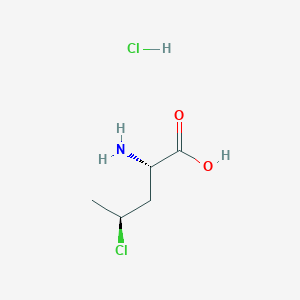
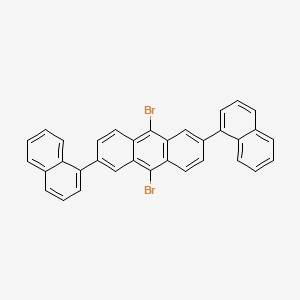
![4-Amino-1H-benzo[d][1,2,3]triazol-5-ol](/img/structure/B13124771.png)
![17-hydroxy-16,18-dioxa-17λ5-phosphaheptacyclo[17.12.0.02,15.03,12.05,10.022,31.024,29]hentriaconta-1(19),2(15),3,5,7,9,11,13,20,22,24,26,28,30-tetradecaene 17-oxide](/img/structure/B13124776.png)
